molecular formula C8H8F3NO B8067292 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B8067292
M. Wt: 191.15 g/mol
InChI Key: QAGSRDVAQBRJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 4-methylpyridine with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid or its derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst[][4].

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2,2,2-trifluoroethanol: Similar in structure but with a phenyl group instead of a pyridinyl group.

    2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyphenyl group instead of a methylpyridinyl group[][8].

Uniqueness

2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a methylpyridinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4,7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGSRDVAQBRJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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